2'-Deoxycytidine-3'-monophosphate

Vue d'ensemble

Description

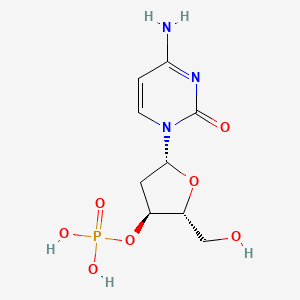

2’-Deoxycytidine-3’-monophosphate is a deoxynucleotide, which is one of the four monomers that make up DNA. It is a derivative of cytidine monophosphate, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxy sugar. This compound plays a crucial role in the formation and repair of DNA, and it pairs with deoxyguanosine monophosphate in the DNA double helix .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine-3’-monophosphate typically involves the phosphorylation of 2’-deoxycytidine. This can be achieved through various chemical or enzymatic methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite chemistry under controlled conditions to ensure the selective formation of the 3’-monophosphate .

Industrial Production Methods: Industrial production of 2’-Deoxycytidine-3’-monophosphate often involves the use of genetically engineered microorganisms. For instance, Escherichia coli strains can be metabolically engineered to enhance the production of deoxycytidine, which is then phosphorylated to form 2’-Deoxycytidine-3’-monophosphate. This method involves the deletion of specific degradation enzymes and the overexpression of biosynthetic pathway genes to increase yield .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

3'-dCMP participates in redox reactions that modify its nucleobase and sugar-phosphate backbone:

| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Oxidized nucleotides (e.g., 5-hydroxy derivatives) | Cytosine base undergoes hydroxylation at C5 position |

| Reduction | NaBH₄, LiAlH₄ | Reduced cytosine derivatives | Partial saturation of the pyrimidine ring observed in mass spectra |

A study using hydrogen peroxide demonstrated selective oxidation at the cytosine base, forming 5-hydroxy-2'-deoxycytidine derivatives . These products are structurally analogous to oxidative DNA damage markers detected in vivo.

Substitution Reactions

The phosphate group and nucleobase undergo nucleophilic substitutions:

In synthetic protocols, the N4-amino group is often protected with phthaloyl groups to prevent unwanted Michael additions during solid-phase DNA synthesis .

Phosphorylation Dynamics

Human UMP/CMP kinase phosphorylates 3'-dCMP under specific ATP/Mg²⁺ conditions:

| Parameter | Effect on Kinase Activity |

|---|---|

| Free Mg²⁺ | ↑ dCMP phosphorylation (Vₐᵤₜ = 12 nmol/min/mg) |

| Excess ATP | ↓ dCMPK activity (IC₅₀ = 1.2 mM) |

| pH 7.4 | Optimal activity |

This enzyme shows noncompetitive inhibition by CMP (Kᵢ = 0.8 mM), suggesting distinct active sites for ribo- vs. deoxyribonucleotides .

Electron-Induced Strand Breaks

Low-energy electrons (0.15–4 eV) induce C3'-O3' σ-bond cleavage:

| Electron Energy (eV) | Dominant Pathway | Quantum Yield |

|---|---|---|

| 0.15 | π*→σ* resonance transfer | 0.32 ± 0.05 |

| 4.0 | Direct dissociative electron attachment | 0.18 ± 0.03 |

DFT calculations reveal this process involves a conical intersection between π* and σ* states, enabling ultra-low-energy DNA damage .

Adduct Formation

3'-dCMP reacts with lipid peroxidation products to form mutagenic adducts:

| Reactant | Adduct Structure | Detection Method |

|---|---|---|

| 4-Hydroxynonenal | 3,N⁴-Ethenocytosine | ³²P-postlabeling |

| Styrene oxide | Multiple alkylated species | HPLC-MS/MS |

The 3,N⁴-ethenocytosine adduct exhibits a 15-fold increased mispairing rate with adenine during replication .

Applications De Recherche Scientifique

Role in Nucleotide Metabolism

dCMP is essential for the synthesis of DNA, as it is one of the four nucleotides incorporated into DNA strands. It serves as a precursor for the synthesis of deoxycytidine triphosphate (dCTP), which is critical for DNA replication and repair mechanisms. The metabolic pathways involving dCMP are influenced by various enzymes, such as deoxycytidine kinase and nucleotidases, which facilitate its conversion to other nucleotide forms.

Therapeutic Applications

Antiviral and Anticancer Agents:

dCMP analogues are widely studied for their therapeutic potential against viral infections and cancer. For instance, gemcitabine (a dCMP analogue) is used in chemotherapy for pancreatic cancer and other malignancies. Its mechanism involves incorporation into DNA, leading to chain termination during replication, which ultimately induces apoptosis in cancer cells .

Case Study: Gemcitabine in Cancer Therapy

- Mechanism: Gemcitabine is phosphorylated to its active triphosphate form and incorporated into DNA, causing premature chain termination.

- Clinical Use: Approved for treating pancreatic adenocarcinoma and non-small cell lung cancer.

- Outcome: Clinical trials have shown improved survival rates in patients treated with gemcitabine compared to traditional therapies .

Research Applications

Metabolic Pathway Analysis:

Recent studies have developed techniques to analyze the metabolic pathways of dCMP in various cell lines using modified nucleosides like 5-ethynyl 2'-deoxycytidine (EdC). This approach helps in understanding the roles of enzymes like cytidine deaminase (CDD) and deoxycytidine monophosphate deaminase (dCMP deaminase) in dCMP metabolism .

Table 1: Comparison of Enzymatic Activities Related to dCMP Metabolism

| Enzyme | Function | Impact on dCMP |

|---|---|---|

| Cytidine Deaminase (CDD) | Converts cytidine to uridine | Inactivation |

| Deoxycytidine Kinase | Phosphorylates deoxycytidine | Activation |

| dCMP Deaminase | Converts dCMP to dUMP | Inactivation |

Biotechnological Applications

Nucleotide Synthesis:

dCMP is utilized in the synthesis of nucleotide derivatives through enzymatic pathways. Recent advancements have demonstrated the use of cell-free systems to regenerate ATP for the production of dCMP from deoxycytidine, showcasing its potential in industrial applications such as pharmaceuticals and biotechnology .

Case Study: Cell-Free Regeneration of dCMP

- Methodology: A cell-free system employing polyphosphate kinase was developed to convert deoxycytidine to dCMP efficiently.

- Results: The system achieved high yields of dCMP (up to 143.5 mM), demonstrating its feasibility for large-scale production .

Insights from Structural Studies

Structural studies on dCMP have provided insights into its interactions with various enzymes involved in nucleotide metabolism. For example, research has shown how modifications at specific positions on the nucleotide can significantly affect enzyme kinetics and substrate affinity, influencing the efficacy of antiviral drugs .

Mécanisme D'action

The mechanism of action of 2’-Deoxycytidine-3’-monophosphate involves its incorporation into DNA during replication. Once incorporated, it pairs with deoxyguanosine monophosphate, contributing to the stability and integrity of the DNA double helix. In the context of nucleoside analogues, it can inhibit DNA synthesis by causing chain termination or by interfering with DNA methylation processes .

Comparaison Avec Des Composés Similaires

- 2’-Deoxycytidine-5’-monophosphate

- 2’-Deoxyuridine-3’-monophosphate

- 2’-Deoxyadenosine-3’-monophosphate

Comparison: 2’-Deoxycytidine-3’-monophosphate is unique in its specific pairing with deoxyguanosine monophosphate in DNA. Unlike 2’-Deoxyuridine-3’-monophosphate, which pairs with deoxyadenosine monophosphate, 2’-Deoxycytidine-3’-monophosphate maintains the cytosine-guanine pairing essential for DNA stability. Additionally, its role in DNA synthesis and repair makes it distinct from other deoxynucleotides .

Activité Biologique

2'-Deoxycytidine-3'-monophosphate (dCMP) is a crucial nucleotide in cellular metabolism, particularly in DNA synthesis and repair. This article explores the biological activity of dCMP, its role in various biochemical pathways, and its implications in therapeutic contexts, particularly in cancer and viral infections.

Overview of dCMP

dCMP is a pyrimidine nucleoside monophosphate that plays a pivotal role in the synthesis of DNA. It is formed from deoxycytidine through phosphorylation, catalyzed by deoxycytidine kinase (DCK) . The compound is involved in several metabolic pathways and serves as a substrate for further phosphorylation to deoxycytidine diphosphate (dCDP) and deoxycytidine triphosphate (dCTP), which are essential for DNA replication and repair .

Enzymatic Pathways Involving dCMP

Key Enzymes:

- Deoxycytidine Kinase (DCK) : Converts deoxycytidine to dCMP. DCK activity is critical for the activation of several antiviral and anticancer nucleoside analogs .

- UMP-CMP Kinase : Converts dCMP to dCDP, playing a role in nucleotide metabolism .

Biochemical Reactions:

- Phosphorylation :

- Role in DNA Synthesis :

Antiviral and Anticancer Activity

dCMP and its analogs have significant roles in antiviral and anticancer therapies. For instance:

- Antiviral Agents : Compounds like 2',3'-dideoxycytidine (ddC) are used in HIV treatment. Studies indicate that ddC can inhibit mitochondrial functions, leading to cytotoxic effects in proliferating cells while sparing differentiated cells . The IC50 values for ddC suggest varying sensitivity across cell types, highlighting the importance of understanding cellular context when employing these compounds .

- Anticancer Activity : Deoxycytidine analogs are utilized in treating malignant diseases. They are often phosphorylated to active triphosphate forms that can incorporate into DNA, leading to chain termination or misincorporation during replication . This mechanism underlies the effectiveness of drugs like decitabine in myelodysplastic syndromes and acute myeloid leukemia (AML) .

Case Studies

- Mitochondrial Toxicity Study :

- Mouse Model Research :

Data Summary

Propriétés

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSAHFFHPOLBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390924 | |

| Record name | AC1MNA3J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-63-9 | |

| Record name | AC1MNA3J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do low-energy electrons (LEEs) induce single-strand breaks (SSBs) in DNA, specifically involving 2'-Deoxycytidine-3'-monophosphate (3'-dCMP)?

A1: Research suggests that LEEs, with energies between 0-3 eV, can attach to 3'-dCMP, forming a transient negative ion [, ]. This electron often localizes on the cytosine base initially. Subsequently, the excess negative charge can migrate through overlapping atomic orbitals, primarily from the C6 carbon of the cytosine base to the C3' carbon of the ribose sugar []. This charge transfer weakens the C3'-O3' bond in the DNA backbone, making it susceptible to breakage, ultimately leading to a SSB [, ]. Theoretical calculations highlight that the energy barrier for C3'-O3' bond cleavage is significantly lower than that for other bonds like C5'-O5' or the N-glycosidic bond, making it the most probable site for LEE-induced SSB [].

Q2: What role does quantum tunneling play in LEE-induced single-strand breaks in 3'-dCMP?

A2: While charge transfer is crucial for initiating SSBs, quantum tunneling becomes particularly significant at higher LEE energies (above 1 eV) []. Theoretical studies employing time-dependent calculations show that at these energies, the 3'-dCMP anion can exist in vibrationally excited states []. These excited states increase the probability of the C3'-O3' bond tunneling through the energy barrier, even without overcoming it directly, leading to bond breaking and SSB formation []. This mechanism, different from the charge-induced dissociation observed at lower energies, highlights the complex interplay of factors influencing LEE-induced DNA damage.

Q3: Can 3'-dCMP capture very low energy electrons, and what are the implications?

A3: Yes, theoretical studies using density functional theory calculations suggest that 3'-dCMP can capture electrons with near-zero energy, both in a gaseous environment and in aqueous solutions []. This capture forms a radical anion, with the excess electron density primarily residing on the cytosine base []. The resulting radical anion is more stable than its neutral counterpart, and its electron detachment energy is substantial enough to enable subsequent bond breaking events in the DNA backbone, leading to strand breaks []. This finding emphasizes the potential for even very low energy electrons to initiate DNA damage.

Q4: How do analytical techniques contribute to our understanding of 3'-dCMP modifications?

A5: Several analytical techniques have proven valuable in studying 3'-dCMP modifications. For instance, 32P-postlabeling has been successfully employed to detect and characterize DNA adducts formed by the reaction of 3'-dCMP with styrene oxide, a known carcinogen []. This technique allows researchers to identify specific adducts and quantify their formation, shedding light on the mechanisms of DNA damage induced by various agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.